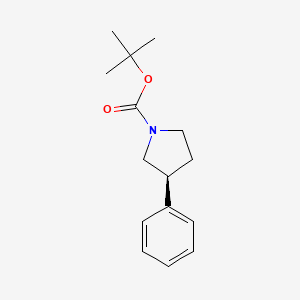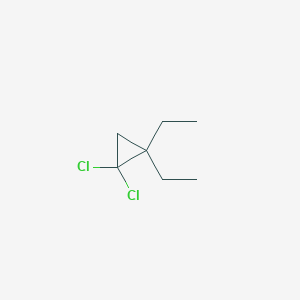
1,1-Dichloro-2,2-diethylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2,2-diethylcyclopropane is an organic compound with the molecular formula C7H12Cl2. It is a cyclopropane derivative where two chlorine atoms are attached to the same carbon atom, and two ethyl groups are attached to the adjacent carbon atom. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of chemical research.
Métodos De Preparación
The synthesis of 1,1-Dichloro-2,2-diethylcyclopropane typically involves the reaction of an alkene with a dichlorocarbene. Dichlorocarbenes can be generated in situ from chloroform and a strong base such as potassium hydroxide. The reaction proceeds through the formation of a trichloromethanide anion, which expels a chloride ion to form the dichlorocarbene. This highly reactive intermediate then adds to the double bond of the alkene, forming the cyclopropane ring .
Análisis De Reacciones Químicas
1,1-Dichloro-2,2-diethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or other derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding cyclopropane derivative without the chlorine atoms.
Oxidation Reactions: Oxidizing agents can convert the compound into more oxidized forms, although specific products depend on the conditions used.
Common reagents for these reactions include potassium hydroxide for substitution, lithium aluminum hydride for reduction, and various oxidizing agents like potassium permanganate for oxidation .
Aplicaciones Científicas De Investigación
1,1-Dichloro-2,2-diethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of cyclopropane derivatives and the effects of substituents on chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving cyclopropane rings.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs that target specific biochemical pathways.
Mecanismo De Acción
The mechanism by which 1,1-Dichloro-2,2-diethylcyclopropane exerts its effects involves the formation of reactive intermediates such as carbenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the transformation of the compound into different products. The pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
1,1-Dichloro-2,2-diethylcyclopropane can be compared with other similar compounds, such as:
1,1-Dichloro-2,2-dimethylcyclopropane: This compound has two methyl groups instead of ethyl groups, leading to differences in reactivity and physical properties.
1,1-Dichloro-2,2-diphenylcyclopropane: The presence of phenyl groups significantly alters the compound’s chemical behavior and applications.
1,1-Dichloro-2,2-diethylcyclobutane: This compound has a four-membered ring instead of a three-membered ring, affecting its stability and reactivity.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
5685-45-0 |
|---|---|
Fórmula molecular |
C7H12Cl2 |
Peso molecular |
167.07 g/mol |
Nombre IUPAC |
1,1-dichloro-2,2-diethylcyclopropane |
InChI |
InChI=1S/C7H12Cl2/c1-3-6(4-2)5-7(6,8)9/h3-5H2,1-2H3 |
Clave InChI |
OIHZZIDWWWKJOC-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC1(Cl)Cl)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


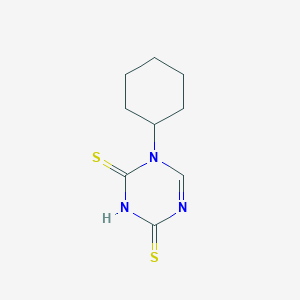
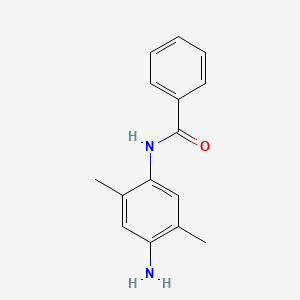
![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
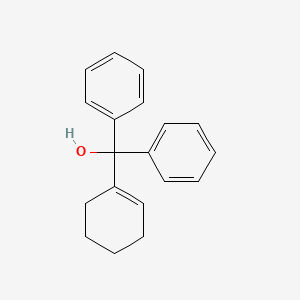
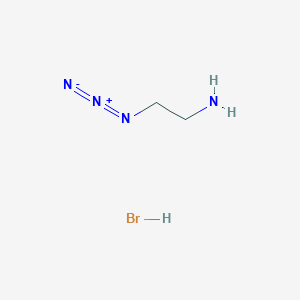
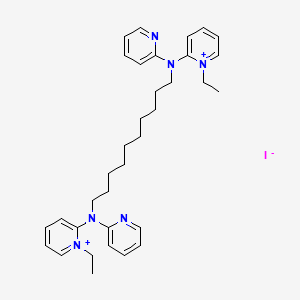
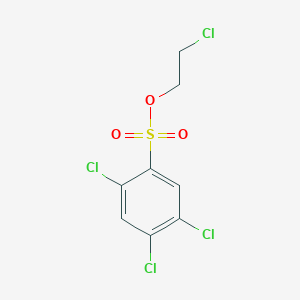
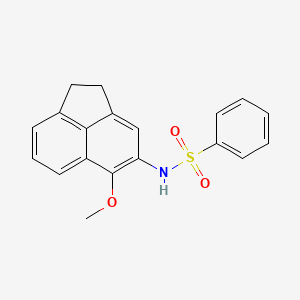
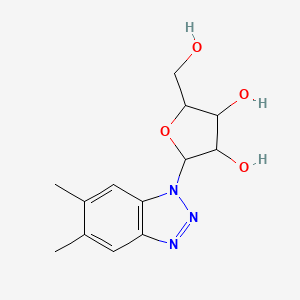
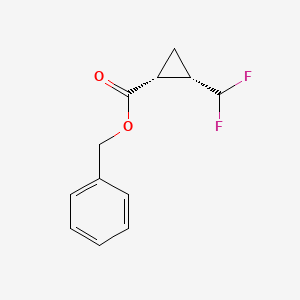
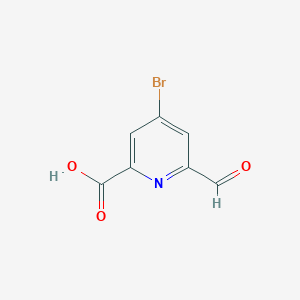
![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)
![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)
